Parimifasor Demonstrates Weak Inhibition of Human Liver Microsomes, Supporting a Favorable Drug-Drug Interaction Profile
In an in vitro assay using human liver microsomes, Parimifasor exhibited a high IC50 of 3200 nM, indicating weak inhibition of major hepatic cytochrome P450 enzymes . This contrasts with many immunomodulators and kinase inhibitors that demonstrate potent CYP inhibition (IC50 values < 1000 nM) and consequently carry a high risk for clinically relevant drug-drug interactions . The high IC50 suggests that Parimifasor has a low potential for metabolic interference when used in research models or in potential combination therapy settings.
| Evidence Dimension | Inhibition of human liver microsomal enzymes |
|---|---|
| Target Compound Data | IC50 = 3200 nM |
| Comparator Or Baseline | Typical immunomodulators/kinase inhibitors (e.g., JAK inhibitors) often exhibit IC50 < 1000 nM for CYP enzymes. |
| Quantified Difference | Parimifasor IC50 is > 3.2-fold higher than the 1000 nM threshold often associated with DDI concern. |
| Conditions | Human liver microsomes assay, addition of test compound at varying concentrations followed by incubation and initiation of enzyme reaction with a specific substrate. |
Why This Matters
For procurement, this indicates Parimifasor is a suitable tool compound for studies where avoiding confounding CYP-mediated drug-drug interactions is critical, such as in vivo polypharmacy models or detailed mechanistic studies.
